2,6-Diamino-3,5-diethyltoluene

Description

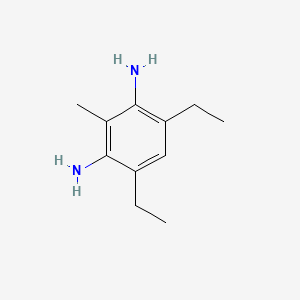

Structure

3D Structure

Properties

IUPAC Name |

4,6-diethyl-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12/h6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOBXYYEPMCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)C)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029228 | |

| Record name | 4,6-Diethyl-2-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-01-4 | |

| Record name | 1-Methyl-3,5-diethyl-2,6-diaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diethyl-2-methyl-1,3-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,6-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Diethyl-2-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-3,5-diethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIETHYL-2-METHYL-1,3-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T17THG562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Manufacturing Methodologies of 2,6 Diamino 3,5 Diethyltoluene

Catalytic Ethylation of Toluenediamine Precursors

The synthesis of diethyl toluene (B28343) diamine (DETDA) is predominantly achieved through the alkylation of toluenediamine (TDA) using an ethylating agent in the presence of a catalyst. google.com Traditionally, these processes involved high temperatures and pressures. google.comgoogle.com Modern advancements, however, have led to the development of more efficient and environmentally benign routes, particularly through the use of solid acid catalysts like zeolites. advanceseng.comacs.org These methods aim to improve selectivity towards the desired diethyl product while minimizing energy consumption and hazardous byproducts. advanceseng.com

Ethylation of 2,4-Toluenediamine and Related Isomers

The ethylation of 2,4-toluenediamine (2,4-TDA) and its isomers is a key industrial reaction for producing DETDA, a valuable curing agent and polymer chain extender. advanceseng.comatamanchemicals.com The process involves the stepwise addition of ethyl groups to the aromatic ring of the TDA molecule. acs.orgacs.org Initially, monoethyl toluenediamine (ETDA) is formed, which is subsequently ethylated to yield the desired DETDA. acs.orgfigshare.com A significant challenge in this synthesis is controlling the reaction to prevent excessive ethylation, which results in the formation of triethyl toluenediamine (TETDA) as a byproduct. acs.orgfigshare.com

Acidic zeolite molecular sieves have emerged as highly effective catalysts for the ethylation of toluenediamine, offering an environmentally friendlier alternative to traditional Lewis acids. advanceseng.comacs.org The catalytic activity of zeolites is primarily attributed to their Brønsted acid sites, which play a more critical role in the ethylation reaction than the pore channel structure. advanceseng.comacs.orgfigshare.com Due to the significant size of the toluenediamine molecule, the ethylation reaction predominantly occurs on the external surface of the zeolite crystals, making the external surface acidity a key factor for catalytic performance. advanceseng.comacs.org

Research has shown that zeolites with smaller crystal sizes are more beneficial for producing DETDA because they offer a larger external surface area, thereby exposing more active acid sites. acs.orgfigshare.com Among various types, Y zeolites and ZSM-5 have demonstrated significant effectiveness. advanceseng.comgoogle.com Specifically, H-Y zeolite is noted for its high acidity, which promotes high activity for ring alkylation over N-alkylation even at relatively low temperatures. google.com

The catalytic activity of ZSM-5 can be further enhanced through modifications. advanceseng.comacs.org Treatment with sodium hydroxide (B78521) (NaOH) can generate meso- and macropores and increase the external surface area, leading to improved catalytic performance. advanceseng.comacs.orgfigshare.com

Table 1: Performance of Various Zeolite Catalysts in the Ethylation of 2,4-Toluenediamine with Ethanol (B145695)

| Catalyst | TDA Conversion (%) | DETDA Selectivity (%) | Reference |

| H-Beta | 96.5 | 49.3 | advanceseng.com |

| H-ZSM-5 | 92.3 | 54.1 | advanceseng.com |

| H-ZSM-11 | 90.1 | 51.2 | advanceseng.com |

| H-Mordenite | 85.4 | 45.6 | advanceseng.com |

| H-Y | 98.2 | 40.3 | advanceseng.com |

| HZSM-5 (0.6 mol/L NaOH treated) | 98.4 | 58.8 | advanceseng.com |

| Conditions: Reaction conducted in a batch reactor at 330 °C for 5 hours. |

Traditional industrial synthesis often employs ethene as the alkylating agent. google.comgoogle.com This method typically requires severe reaction conditions, including high temperatures (250-350°C) and high pressures (up to 10-20 MPa), and often utilizes hazardous catalysts like aluminum alkyls. google.comgoogle.com These conditions pose significant safety risks and are energy-intensive. google.com

In contrast, ethanol has been investigated as a more environmentally benign alkylating reagent, particularly in conjunction with zeolite catalysts. advanceseng.comacs.orgfigshare.com The use of ethanol allows the reaction to proceed under potentially milder conditions and avoids the handling of flammable, high-pressure ethene gas. google.comadvanceseng.com While various alkylating agents like alkyl halides can be used in principle, ethene and ethanol are the most prominent for this specific synthesis. google.com

The zeolite-catalyzed ethylation of toluenediamine is understood to proceed via a mechanism centered on the catalyst's Brønsted acid sites. advanceseng.commdpi.com When ethanol is the alkylating agent, the proposed mechanism involves the dehydration of ethanol on the acid sites to form a reactive ethylating species. This species then engages in an electrophilic attack on the electron-rich aromatic ring of the toluenediamine molecule. This process follows a stepwise pathway where monoethyl toluenediamine (ETDA) is generated as an intermediate before a second ethylation step produces diethyl toluenediamine (DETDA). acs.orgacs.org

An alternative mechanistic view, particularly when using olefins like ethene, suggests a concerted reaction between the aromatic amine and the olefin, facilitated by the acid catalyst. google.com Regardless of the precise pathway, the high acidity of the zeolite catalysts preferentially directs the alkylation to the aromatic ring (C-alkylation) rather than the amino groups (N-alkylation). google.com The reaction is a classic electrophilic aromatic substitution, with the catalyst activating the ethylating agent to attack the TDA ring.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2,6-Diamino-3,5-diethyltoluene while minimizing energy consumption and byproduct formation. Key parameters include temperature, pressure, reaction time, and catalyst loading.

For zeolite-catalyzed processes using ethanol, a reaction temperature of 330°C for 5 hours in a batch reactor has been shown to provide high conversion and selectivity. advanceseng.com In contrast, older methods using ethene and aluminum-based catalysts required temperatures between 290-330°C and significantly higher pressures of 6-8 MPa. google.com The use of highly acidic zeolites like H-Y can enable lower reaction temperatures (e.g., 180°C), which favors the formation of specific ortho-alkylated isomers. google.com The molar ratio of the olefin (ethene) to toluenediamine also influences the reaction, with typical ratios ranging from 1 to 10:1. google.com

Table 2: Comparison of Reaction Conditions for TDA Ethylation

| Catalytic System | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Key Advantages/Disadvantages | Reference |

| Aluminum Alkyls | Ethene | 290 - 350 | 6 - 20 | High pressure/temperature; hazardous catalyst. | google.com |

| Modified H-ZSM-5 | Ethanol | 330 | Not specified | Environmentally benign; high selectivity. | advanceseng.com |

| H-Y Zeolite | Isobutylene* | 180 | ~8.4 | Lower temperature; high ortho-selectivity. | google.com |

| Note: Isobutylene is used as a model olefin in this reference, but the principle applies to ethylation. |

Effective control over byproduct formation is essential for an efficient synthesis of diethyl toluenediamine. The primary byproducts are monoethyl toluenediamine (ETDA), which is an under-ethylated intermediate, and triethyl toluenediamine (TETDA), which is an over-ethylated product. acs.orgacs.orgfigshare.com

The formation of these byproducts represents a reduction in the yield of the desired DETDA. scribd.com The goal is to achieve complete conversion of the ETDA intermediate while preventing the subsequent ethylation to TETDA. The selectivity of the catalytic system is paramount in achieving this balance. Zeolite catalysts, due to their shape-selective nature and defined acid site distribution, offer better control over the product distribution compared to traditional homogeneous catalysts. google.comgoogle.com

Process intensification strategies, such as using continuous flow reactors packed with ZSM-5 monoliths, have demonstrated superior performance in controlling selectivity. Such systems have achieved 89% selectivity for DETDA with only 7% formation of triethylated byproducts, showcasing a significant improvement over less controlled batch systems.

Historical and Alternative Synthesis Approaches

Historically, the synthesis of diaminotoluenes involved the reduction of dinitrotoluenes. inchem.org A common method at dye manufacturing plants was the reaction of dinitrotoluenes with hydrochloric acid in the presence of an iron catalyst. inchem.org For large-scale production, particularly for the manufacture of toluene diisocyanates, catalytic hydrogenation of dinitrotoluenes became the more economical process. inchem.org

Alternative synthesis routes for alkylated aromatic diamines like this compound have been explored to overcome challenges associated with traditional methods, such as harsh reaction conditions and catalyst deactivation. One such approach involves the use of an 'aromatic amine-aluminum' catalyst system. google.com In this process, diaminotoluene is reacted with an aluminum-based catalyst, which can include aluminum powder, zinc powder, and aluminum chloride, to form an active catalyst system. google.com The reaction is then carried out by introducing ethylene (B1197577) gas under high pressure and temperature. google.com

A notable historical method for similar compounds involved Friedel-Crafts reactions using aluminum chloride as a Lewis acid. mdpi.com For instance, dichlorophenylphosphine (B166023) sulfide (B99878) was reacted with toluene in the presence of an AlCl₃ catalyst. mdpi.com While not directly for this compound, this highlights the historical use of aluminum chloride in related aromatic substitutions. Another patented method describes a process where diaminotoluene, an aluminum-based catalyst, and aluminium diethyl monochloride are heated to form the catalyst system, followed by the introduction of ethylene to achieve alkylation. google.com This process yielded a mixture of 3,5-diethyl-2,4 and 2,6-diaminotoluene. google.com

More recent and alternative approaches aim for greener and more efficient synthesis. Laboratory-scale synthesis can employ the nitration of 1,3-dimethylbenzene followed by catalytic hydrogenation using catalysts like Pd/C or Raney nickel, though this can be costly due to the nitro-intermediates. Emerging research is also investigating electrochemical methods using ionic liquids as environmentally friendly solvents.

Industrial Synthesis Scale-Up Considerations

The industrial production of this compound, often as part of an isomeric mixture with 2,4-diamino-3,5-diethyltoluene, requires careful consideration of reactor design and process parameters to ensure efficiency, purity, and control over the final product composition. atamanchemicals.comscribd.com

Batch vs. Fixed-Bed Reactor Systems for Ethylation

The ethylation of toluenediamine is a critical step in the synthesis of this compound. The choice between a batch or a fixed-bed reactor system for this process has significant implications for industrial scale-up.

Batch Reactors: Batch reactors are simpler in design and operation, making them suitable for smaller production scales or when producing multiple products in the same equipment. mdpi.com The reaction of toluenediamine with ethylene in the presence of a catalyst can be carried out in a high-pressure autoclave, a type of batch reactor. google.com In this setup, all reactants are charged into the vessel, and the reaction proceeds under controlled temperature and pressure for a set duration. google.com However, batch processes can have longer cycle times and may face challenges in heat transfer and mixing as the scale increases. mdpi.comrsc.org

Fixed-Bed Reactors: Fixed-bed reactors are often favored for large-scale, continuous production due to their potential for higher throughput and better process control. google.com In a fixed-bed system, the catalyst is packed into a column, and the reactants flow through it. This setup can offer improved heat and mass transfer compared to batch reactors, which is crucial for exothermic reactions like ethylation. dicp.ac.cn For similar processes like toluene methylation, fixed-bed, continuous flow-type reactors are commonly used. google.comresearchgate.net The use of a fixed-bed reactor can lead to more consistent product quality and can be more energy-efficient for large volumes. rsc.org However, catalyst deactivation and the need for regeneration are important considerations in fixed-bed systems. google.com

| Reactor Type | Advantages | Disadvantages |

| Batch Reactor | - Flexible for multiple products- Simpler design and operation | - Longer cycle times- Potential for poor heat transfer and mixing at large scale mdpi.com |

| Fixed-Bed Reactor | - High throughput for continuous production- Better heat and mass transfer dicp.ac.cn- More consistent product quality | - Catalyst deactivation and regeneration required google.com- Less flexible for multiple products |

Product Purity and Isomer Ratio Control in Bulk Production

In the bulk production of diethyltoluenediamine (B1605086) (DETDA), achieving high product purity and controlling the ratio of isomers are critical for meeting the specifications required for its various applications, such as in polyurethanes and epoxy resins. atamanchemicals.comchemball.com Commercial DETDA is typically a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. atamanchemicals.comatamanchemicals.com The most common commercial mixture contains approximately 80% of the 2,4-isomer and 20% of the 2,6-isomer. europa.eugoogle.com

Product Purity: The purity of the final product is influenced by the efficiency of the reaction and the subsequent purification steps. A patented synthesis process using a CeO₂-CuO/ZnO/Al₂O₃ catalyst reports achieving a purity of 99.1% for diethyltoluenediamine after reaction and reduced pressure distillation. google.com The purification process typically involves filtering the reaction mixture to remove the catalyst, followed by distillation to separate the desired product from unreacted starting materials and byproducts. google.com

Isomer Ratio Control: The ratio of 2,6- to 2,4-isomers is determined by the kinetics of the ethylation reaction and is influenced by factors such as the catalyst, reaction temperature, and pressure. The steric hindrance around the amino groups of the starting toluenediamine isomer (e.g., 2,4- or 2,6-toluenediamine) plays a significant role in directing the position of the incoming ethyl groups. The synthesis of DETDA typically starts from toluenediamine (TDA), and the alkylation occurs via an ortho-alkylation mechanism. atamanchemicals.comgoogle.com The specific catalyst and reaction conditions are key to controlling the selectivity towards the desired isomer ratio. While specific details on controlling the ratio to favor the 2,6-isomer are often proprietary, it is understood that catalyst selection and optimization of process parameters are crucial. google.com For instance, different catalysts, such as aluminum-based systems or modified zeolite catalysts, can exhibit different selectivities. google.comgoogle.com

| Parameter | Control Method | Reported Outcome |

| Product Purity | Catalyst selection and post-reaction purification (e.g., distillation) | Purity of 99.1% achieved with a specific catalyst and distillation. google.com |

| Isomer Ratio | Catalyst type and reaction conditions (temperature, pressure) | Commercial products typically contain an 80:20 ratio of 2,4- to 2,6-isomer. europa.eugoogle.com |

Chemical Reactivity and Mechanistic Investigations of 2,6 Diamino 3,5 Diethyltoluene

Amine-Epoxide Reaction Kinetics and Curing Mechanisms

The reaction between an amine and an epoxy group is a cornerstone of thermosetting polymer chemistry, forming the basis for many high-performance materials. The curing process involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring, leading to the ring's opening and the formation of a hydroxyl group and a secondary amine. cnrs.frnih.gov This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a cross-linked network. nih.gov The kinetics and mechanism of this reaction are significantly influenced by the structure of the amine, the type of epoxy resin, and the presence of catalysts or accelerators. cnrs.frinvista.com In the case of sterically hindered aromatic amines like 2,6-diamino-3,5-diethyltoluene, these factors become even more critical in dictating the final properties of the cured material.

Nucleophilic Attack Pathways in Epoxy Resin Curing

The curing of epoxy resins with amines is fundamentally a nucleophilic addition reaction. nih.gov The lone pair of electrons on the amine's nitrogen atom initiates an attack on one of the carbon atoms of the oxirane ring. cnrs.fr This process is influenced by both the nucleophilicity of the amine and the electrophilicity of the epoxy ring. nih.gov

In the case of this compound, the ethyl groups ortho to the amino groups introduce significant steric hindrance, which can affect the approach of the amine to the epoxy ring. kpi.ualabster.com However, these electron-donating ethyl groups also increase the electron density on the aromatic ring, which can enhance the nucleophilicity of the amine groups. The reaction proceeds through the formation of a secondary amine, which can then further react with another epoxy group to form a tertiary amine, leading to a crosslinked polymer network. acs.org

Stepwise versus Concerted Reaction Mechanisms

The reaction between an amine and an epoxy can theoretically proceed through either a stepwise or a concerted mechanism. acs.org In a concerted mechanism , the bond formation between the amine nitrogen and the epoxy carbon occurs simultaneously with the breaking of the carbon-oxygen bond of the epoxy ring and the transfer of a proton from the amine to the oxygen.

Conversely, a stepwise mechanism involves the formation of a zwitterionic intermediate. acs.org In this pathway, the nucleophilic attack of the amine on the epoxy ring first forms an intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. This is then followed by a proton transfer to form the final hydroxyl group.

Research suggests that for aliphatic amines, a stepwise pathway is generally favored over a concerted one. acs.org For aromatic amines like this compound, the specific reaction pathway can be influenced by the monomer composition. acs.org The presence of hydroxyl groups can significantly facilitate the stepwise pathway. acs.org

Influence of Hydroxyl Groups and Accelerators on Curing Rates

Hydroxyl groups, whether present initially in the epoxy resin formulation or generated during the amine-epoxide reaction, play a significant catalytic role in the curing process. cnrs.frmit.edu This phenomenon, known as autocatalysis, occurs because the hydroxyl group can form a hydrogen bond with the oxygen atom of an unreacted epoxy group. nih.gov This interaction polarizes the C-O bond of the epoxide, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.govcnrs.fr The result is an acceleration of the curing reaction. researchgate.net

The concentration of hydroxyl groups can have a complex effect on the reaction rate. Studies on other amine-cured systems have shown that as hydroxyl concentration decreases from a high level, the reaction rate can initially increase before decreasing at very low concentrations. osti.gov

In addition to the autocatalytic effect of hydroxyl groups, various accelerators are often employed to increase the curing rate of epoxy-amine systems, particularly those involving sterically hindered amines. polymerinnovationblog.com These accelerators can be broadly categorized as:

Alcohols: Compounds like benzyl (B1604629) alcohol can activate the epoxy ring, making the amine-epoxy reaction faster. polymerinnovationblog.com

Tertiary Amines: These can react with the epoxy ring to form an alkoxide, which then accelerates the curing process. researchgate.net

Carboxylic Acids: Similar to alcohols, these can protonate the epoxy oxygen, increasing its reactivity. polymerinnovationblog.com

Reactive Accelerators: These molecules contain a catalytic group (like a tertiary amine) and a reactive group (like a primary or secondary amine) that can be incorporated into the polymer network. polymerinnovationblog.com

The choice of accelerator and its concentration can significantly impact the curing profile and the final properties of the thermoset. researchgate.net

Kinetic Modeling of Cure Behavior in Epoxy-Amine Systems

To understand and predict the curing behavior of epoxy-amine systems, various kinetic models are employed. A fundamental rate equation is often expressed as dα/dt = k(T)f(α), where α is the conversion, t is time, k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and f(α) is a function that describes the reaction mechanism. nih.gov

For epoxy-amine reactions that exhibit autocatalysis, the Kamal-Sourour model is widely used. nih.gov This model accounts for both the non-catalyzed and the autocatalyzed reaction pathways. The model can be expressed as: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where k₁ and k₂ are the rate constants for the non-autocatalytic and autocatalytic reactions, respectively, and m and n are the reaction orders.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for studying the kinetics of epoxy-amine reactions. By monitoring the changes in the absorption bands corresponding to the epoxy groups, and primary, secondary, and tertiary amines, the concentrations of these species can be determined as a function of time. nih.gov This data allows for the determination of the reactivity ratio (R), which is the ratio of the rate constant for the secondary amine-epoxy reaction to that of the primary amine-epoxy reaction (k₂/k₁). nih.gov For most epoxy-amine systems, R is less than 0.5, indicating that the secondary amine is less reactive than the primary amine, often due to increased steric hindrance. nih.gov

Derivatization Strategies and Their Impact on Reactivity

The reactivity of this compound can be modified through various derivatization strategies. These modifications aim to alter the electronic and steric properties of the molecule, thereby influencing its performance as a curing agent.

One common approach is the ethylation of toluene (B28343) diamine (TDA). The synthesis of diethyl toluene diamine (DETDA) from 2,4-TDA using acidic zeolites as catalysts has been explored as an environmentally friendly alternative to traditional methods that use hazardous Lewis acids. advanceseng.comacs.org In this process, monoethyl toluene diamine (ETDA) is formed as an intermediate, which is then further ethylated to produce DETDA. advanceseng.com The reaction conditions and the type of zeolite catalyst can be optimized to control the yield and selectivity of the desired isomers. advanceseng.com

Another strategy involves the synthesis of diaminobisimide compounds from sterically hindered aromatic diamines. google.com By reacting a molten mixture of the diamine and a dianhydride, it is possible to form diaminobisimide compounds that exhibit solubility in non-polar solvents. google.com

Furthermore, the reactivity of aromatic amines can be enhanced by methylation. The introduction of a methyl group can increase the nucleophilicity of the amine, potentially leading to faster curing rates. invista.com Research on partially methylated polyamines has shown an acceleration effect in epoxy systems. invista.com

Steric Hindrance Effects on Reaction Rates Compared to Unhindered Diamines

Steric hindrance plays a crucial role in determining the reaction rates of aromatic diamines in epoxy curing. labster.com The bulky ethyl groups positioned ortho to the amino groups in this compound create a more crowded environment around the reactive nitrogen atoms compared to unhindered diamines like 4,4'-diaminodiphenylmethane (DDM). kpi.uascribd.com This steric bulk can impede the approach of the amine to the epoxy ring, thereby slowing down the reaction rate. numberanalytics.com

Studies comparing the reactivity of various diamines have provided insights into these steric effects. For instance, in the synthesis of polyimides, sterically hindered diamines like DETDA exhibit a much lower initial reaction rate compared to unhindered diamines. kpi.ua This is evident from the absence of a significant exotherm upon mixing with dianhydrides, which is typically observed with more reactive amines. kpi.ua

However, the electronic effects of the substituents must also be considered. The ethyl groups in DETDA are electron-donating, which increases the nucleophilicity of the amino groups. This electronic effect can partially counteract the negative impact of steric hindrance on reactivity. In some cases, the increased nucleophilicity can lead to a faster reaction than might be expected based on steric considerations alone. invista.com

A comparison of the reactivity of DETDA with other aromatic diamines in epoxy systems revealed the following order for the primary amine reaction: DETDA > 4,4'-diaminodiphenylsulfone (DDS) > dimethylthiotoluenediamine (DMTDA). deakin.edu.auresearchgate.net For the secondary amine reaction, the order was DETDA > DMTDA > DDS. deakin.edu.auresearchgate.net This suggests that the combination of electronic and steric effects in DETDA results in a relatively high reactivity compared to other common aromatic diamine curing agents.

Table of Reactivity Orders for Various Diamines in Epoxy Systems

Click to view table

| Reaction Type | Reactivity Order | Reference |

| Primary Amine with Epoxy | DETDA > DDS > DMTDA | deakin.edu.au, researchgate.net |

| Secondary Amine with Epoxy | DETDA > DMTDA > DDS | deakin.edu.au, researchgate.net |

Applications in Advanced Materials Science and Engineering

Polymer Matrix Systems

In polymer science, 2,6-Diamino-3,5-diethyltoluene is a highly effective aromatic diamine used to build and cross-link polymer chains. Its steric hindrance, provided by the ethyl groups adjacent to the amine functionalities, modulates its reactivity, making it suitable for specific, rapid-curing processes while imparting significant durability, thermal stability, and mechanical strength to the final polymer matrix.

The compound is extensively utilized in the synthesis of polyurethane and, most notably, polyurea elastomers. These materials are prized for their exceptional toughness, flexibility, and resistance to abrasion and chemicals.

In Reaction Injection Molding (RIM), two highly reactive liquid components—an isocyanate and a polyol/polyamine blend—are mixed and injected into a mold where they rapidly polymerize. This compound, as part of DETDA, is a favored chain extender in these systems. nbinno.com A chain extender is a low-molecular-weight difunctional molecule that reacts with the isocyanate prepolymer to build the hard segment of the block copolymer, which is crucial for the elastomer's final properties.

The high reaction speed of DETDA with isocyanates is a significant advantage in RIM, as it allows for very short demolding times, thereby increasing production efficiency. nbinno.com This rapid reaction is essential for manufacturing complex, high-performance parts, such as automotive components like bumpers and interior panels. nbinno.com The resulting polyurethane or polyurea parts exhibit high initial strength and stability.

Spray Polyurea Elastomer (SPUA) technology involves the high-pressure impingement mixing of an isocyanate component with an amine resin blend, which is then sprayed onto a surface. This process creates seamless, durable, and waterproof membranes used for protective coatings, liners, and sealants. DETDA is one of the most commonly used chain extenders in aromatic SPUA formulations. nbinno.com

The extremely fast, catalyst-free reaction between DETDA and the isocyanate is a defining characteristic of SPUA technology, allowing for gel times of mere seconds. This enables application on vertical and overhead surfaces without dripping and ensures a quick return to service. The incorporation of DETDA contributes to the formation of the rigid, hard-segment domains within the elastomer matrix, which are responsible for the coating's exceptional toughness and heat resistance. nbinno.com

The choice of chain extender profoundly influences the final mechanical properties of polyurethane and polyurea elastomers. The use of this compound (as DETDA) creates strong, bidentate hydrogen bonds within the hard segments of the polymer. This robust physical cross-linking results in elastomers with superior mechanical and dynamic properties, including high tensile strength, tear resistance, and hardness. researchgate.net

Research comparing elastomers chain-extended with DETDA versus the aliphatic diol 1,4-butanediol (B3395766) (XB) shows the significant impact of the aromatic diamine. Elastomers formulated with DETDA consistently exhibit higher hardness, modulus, and tensile strength. researchgate.net These properties make polyurea elastomers formulated with this diamine highly effective for applications requiring significant energy absorption, such as blast mitigation coatings and ballistic protection. kpi.ua The hard segments act as reinforcing domains that dissipate energy, while the flexible polyether soft segments provide elasticity.

| Physical Property | Polyurethane (Chain Extender: 1,4-butanediol) | Polyurethane/Polyurea (Chain Extender: DETDA) |

|---|---|---|

| Shore D Hardness | 41 | 47 |

| 100% Modulus (psi) | 1380 | 1539 |

| 300% Modulus (psi) | 1580 | 3181 |

| Tensile Strength (psi) | 3686 | 4412 |

| Ultimate Elongation (%) | 720 | 382 |

| Tear Strength (pli) | 741 | 590 |

Data synthesized from a study on elastomers prepared from 97% trans,trans-4,4′-diisocyanatodicyclohexyl methane (B114726) and C4-polyethers. researchgate.net

Beyond its role in polyurethanes, this compound is also a highly effective curing agent, or hardener, for epoxy resins. The amine groups react with the epoxide rings of the epoxy monomer to form a rigid, three-dimensional cross-linked network. This network structure is responsible for the excellent mechanical strength, chemical resistance, and thermal stability of cured epoxy systems.

The use of this compound (as DETDA) as a curing agent imparts a superior combination of mechanical properties to epoxy resins compared to some other amine hardeners. The aromatic nature and rigid structure of the diamine contribute to a high cross-link density and a high glass transition temperature (Tg) in the cured epoxy. nih.gov This results in materials with high strength and stiffness.

Studies comparing epoxy resins cured with DETDA to those cured with other standard agents like Methylene (B1212753) Dianiline (MDA) demonstrate its efficacy. gantrade.com DETDA-cured systems exhibit comparable or superior tensile and flexural properties. gantrade.com The resulting highly cross-linked network provides excellent resistance to deformation under load. While highly rigid thermosets can be brittle, the specific network structure formed with DETDA provides a good balance of strength and toughness, as indicated by impact resistance measurements. gantrade.com This makes it suitable for use in structural adhesives, composites, and protective coatings where mechanical integrity is paramount. nbinno.com

| Property | Curing Agent: DETDA | Curing Agent: MDA |

|---|---|---|

| Tensile Strength (psi) | 11,000 | 11,200 |

| Tensile Modulus (psi) | 380,000 | 420,000 |

| Flexural Strength (psi) | 18,000 | 17,000 |

| Flexural Modulus (psi) | 390,000 | 420,000 |

| Elongation (%) | 4.9 | 4.5 |

| Izod Impact (ft-lb/in) | 0.4 | 0.4 |

| Deflection Temperature (°C) | 169 | 160 |

Data based on Epon 828 epoxy resin cured under standard conditions. gantrade.com

Epoxy Resin Curing Agent Formulations

Influence on High Temperature Performance and Hydrolysis Resistance

This compound, often a component in commercial mixtures of diethyl toluene (B28343) diamine (DETDA), is utilized as a curing agent for epoxy and polyurethane systems, where it imparts notable improvements in thermal and environmental stability. wikipedia.org Epoxy formulations cured with DETDA exhibit good high-temperature properties. wikipedia.org The aromatic nature of the diamine creates a rigid, cross-linked polymer network, which is essential for maintaining mechanical integrity at elevated temperatures.

Furthermore, these systems demonstrate enhanced hydrolysis resistance. This resilience is crucial for materials used in environments with high humidity or direct water exposure, preventing degradation of the polymer chains and preserving the material's long-term performance. morpholine.cc The stability of polyurethanes, for instance, is significantly improved by using specific chain extenders and polymer glycols that resist water-induced breakdown. epa.gov The incorporation of DETDA contributes to a product's strength and ability to withstand hydrolysis, which is particularly beneficial for applications such as coatings, sealants for offshore rigs, and elastomers exposed to harsh environmental conditions. morpholine.cc

Curing Agent for Adhesives, Sealants, and Coatings

As an aromatic amine, this compound functions as an effective curing agent, or hardener, for epoxy resins. google.com Its rate of cure is significantly slower than that of aliphatic amines, a characteristic that provides a longer working time, or "pot life," for processing the resin systems. wikipedia.org This extended pot life is advantageous in the manufacturing of complex or large parts, allowing for better impregnation of fibers in composites and more controlled application of adhesives and coatings.

This compound is widely used in the formulation of high-performance adhesives, sealants, and coatings. wikipedia.orgspecialchem.com The resulting cured materials are known for their excellent mechanical properties, durability, and resistance to harsh environments. specialchem.comspecialchem.com These characteristics make them suitable for demanding applications in the building and construction, aerospace, and automotive industries. specialchem.com

Table 1: Applications of DETDA-Cured Resins

| Application Area | Product Type | Key Benefits |

|---|---|---|

| Adhesives | Structural Bonding | High strength, durability |

| Sealants | Industrial & Construction | Environmental resistance, extended pot life |

| Coatings | Protective Paints | Chemical resistance, good mechanical properties |

| Elastomers | Polyurethane & Polyurea Systems | High performance, short demold times |

Toughening Mechanisms in Epoxy Systems (e.g., with Preformed Particles, Hyperbranched Polymers, Nanoclay)

Epoxy resins, while strong and stiff, are often brittle. To enhance their fracture toughness, various modifying agents are incorporated into the epoxy matrix cured with hardeners like this compound. The primary toughening mechanisms involve creating pathways for energy dissipation as a crack propagates.

Preformed Particles: The introduction of a secondary phase, such as rubber particles (e.g., carboxyl-terminated butadiene nitrile, CTBN), is a well-established method. researchgate.net When a crack encounters these particles, it can be deflected, pinned, or blunted. mdpi.comresearchgate.net The particles can also induce localized shear yielding in the surrounding epoxy matrix or cavitation (void formation) within the particles themselves, both of which absorb significant fracture energy. researchgate.netmdpi.com

Hyperbranched Polymers (HBPs): These highly branched, three-dimensional macromolecules can be incorporated into the epoxy network. They improve toughness by increasing the plastic deformation of the matrix. For example, hyperbranched polyesters with carboxyl end groups (HBPE-COOH) have been shown to significantly increase the impact strength and elongation at break of epoxy resins. mdpi.com

Nanoclay: The dispersion of nanoscale clay platelets (e.g., montmorillonite) into the epoxy matrix can lead to a variety of toughening mechanisms. These include crack deflection, delamination of the clay layers, and the promotion of shear yielding in the polymer matrix. The effectiveness of nanoclay depends heavily on achieving a high degree of exfoliation and dispersion of the platelets within the resin.

Blends with Thermoplastics (e.g., Poly(ether imide)) and Phase Separation Phenomena

Blending epoxy resins with high-performance thermoplastics, such as poly(ether imide) (PEI), is another effective strategy to improve toughness without significantly compromising the modulus or thermal stability of the material. When the liquid epoxy resin, curing agent (like this compound), and thermoplastic are mixed, they typically form a homogeneous solution at an elevated temperature.

As the curing reaction proceeds, the molecular weight of the epoxy network increases. This change in molecular weight drives a thermodynamic process known as reaction-induced phase separation. The initially homogeneous blend separates into two distinct phases: a continuous epoxy-rich matrix and a dispersed thermoplastic-rich phase (or sometimes a co-continuous morphology).

The morphology of this phase-separated structure is critical to the final mechanical properties of the blend. It is influenced by factors such as the composition of the blend, the cure temperature, and the compatibility between the epoxy network and the thermoplastic. This process allows for the creation of materials that combine the toughness and ductility of thermoplastics with the strength and stiffness of the cross-linked epoxy network. researchgate.net

Functionalization of Carbon Nanomaterials

Covalent Functionalization of Fluorinated Carbon Nanotubes (F-SWCNTs)

This compound has been used in the covalent functionalization of fluorinated single-walled carbon nanotubes (F-SWCNTs). researchgate.net F-SWCNTs are attractive precursors for further chemical modification because the carbon-fluorine bond is relatively weak, allowing for the replacement of fluorine atoms with various functional groups. researchgate.netresearchgate.net

In a specific reaction, F-SWCNTs are mixed and heated with this compound. This process leads to the substitution of some fluorine atoms with fragments of the aromatic diamine. researchgate.net The result is a new functionalized nanomaterial (F-SWCNT-NHC₆HEt₂MeNH₂) with altered properties. This covalent attachment can improve the dispersibility of the nanotubes in polymer matrices and provides a reactive handle for further chemical modifications or for creating a strong interface in composite materials. researchgate.netrice.edu

Integration into Carbon-Based Molecular Sieves

This compound is a precursor for the fabrication of advanced carbon-based molecular sieves (CMS). wikipedia.org These materials have a precisely controlled pore structure at the angstrom level, allowing them to separate gas molecules based on size and shape. unl.edu

The production process involves synthesizing a polyimide polymer from monomers that include diethyl toluene diamine (DETDA) and a dianhydride like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). unl.edugoogle.com This polymer is then formed into a membrane (either a flat film or a hollow fiber) and pyrolyzed under a controlled atmosphere. The pyrolysis process thermally degrades the polymer, leaving behind a rigid, porous carbon structure. unl.edu The specific structure of the precursor diamine influences the final pore size distribution and separation performance of the CMS membrane. These membranes show great potential for industrial applications such as the separation of carbon dioxide from methane (CO₂/CH₄) and ethylene (B1197577) from ethane (B1197151) (C₂H₄/C₂H₆). unl.edu

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| This compound | - | Subject of the article |

| Diethyl toluene diamine | DETDA | Commercial mixture containing the subject compound |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Monomer for polyimide synthesis |

| Carboxyl-terminated butadiene nitrile | CTBN | Rubber toughening agent for epoxies |

| Hyperbranched Polyesters | HBPE-COOH | Polymer toughening agent for epoxies |

Graphene Reinforcement in Polymer Composites

The incorporation of graphene into polymer matrices has been a subject of intense research due to graphene's exceptional mechanical, thermal, and electrical properties. The effective dispersion of graphene and strong interfacial adhesion between the graphene and the polymer matrix are crucial for realizing the full potential of these nanocomposites. This compound, as a component of DETDA, plays a role as a curing agent in epoxy resin systems, facilitating the creation of robust graphene-reinforced composites.

In a study investigating the effect of graphene reinforcement on the mechanical properties of an epoxy/Kevlar fiber composite, DETDA was used as the curing agent for the diglycidyl ether of bisphenol A (DGEBA) epoxy matrix. The research demonstrated a significant enhancement in the elastic properties of the composite upon the addition of graphene. Molecular dynamics simulations were employed to predict the mechanical behavior of the nanocomposites.

The results from the study highlighted a substantial increase in the Young's modulus of the epoxy composite with the inclusion of graphene. This improvement is attributed to the efficient load transfer from the polymer matrix to the high-strength graphene sheets, a process facilitated by the crosslinked network formed during the curing process with DETDA.

Table 1: Mechanical Properties of Graphene-Reinforced Epoxy Composite Cured with DETDA

| Material | Young's Modulus (GPa) |

|---|---|

| DGEBA-DETDA Epoxy | 2.429 |

| Graphene-Reinforced DGEBA-DETDA Epoxy | 17.27 |

Intermediate in Organic Synthesis for Specialized Applications

This compound, primarily as a component of DETDA, is a versatile intermediate in the synthesis of a variety of polymers and other organic compounds. Its bifunctional nature, with two reactive amine groups, allows it to participate in polymerization reactions to form long-chain molecules with tailored properties.

One of the most prominent applications of DETDA is as a chain extender and curing agent in the production of polyurethanes and polyureas. chemicalbook.comwikipedia.org In these applications, the diamine reacts with isocyanates to form urea (B33335) linkages, which contribute to the formation of hard segments within the polymer structure. These hard segments are responsible for the material's strength, toughness, and thermal stability. The use of DETDA allows for rapid curing times, which is particularly advantageous in processes like reaction injection molding (RIM) and for spray coatings. wikipedia.org

The resulting polyurethanes and polyureas find use in a wide array of applications, including:

Coatings: Providing durable and protective finishes with excellent chemical and abrasion resistance. chemicalbook.com

Elastomers: Creating flexible and resilient materials for applications such as seals, gaskets, and wheels.

Adhesives and Sealants: Formulating strong and reliable bonds for various substrates.

Beyond polyurethanes and polyureas, DETDA is also utilized as a curing agent for epoxy resins. chemicalbook.com In this role, it facilitates the cross-linking of the epoxy polymer chains, leading to a rigid, thermosetting material with high mechanical strength and thermal stability. wikipedia.org Furthermore, this diamine serves as an intermediate in the synthesis of dyes and pesticides.

Contributions to Flame Retardant Polymer Systems

The incorporation of flame retardant properties into polymers is critical for applications where fire safety is a concern. Nitrogen-containing compounds can contribute to the flame retardancy of a material through various mechanisms, including the release of non-flammable gases upon decomposition, which can dilute the flammable volatiles and oxygen in the gas phase, and by promoting the formation of a protective char layer in the condensed phase.

The thermal decomposition of polyurethanes, which can be cured with DETDA, is a complex process that is influenced by the chemical structure of both the hard and soft segments. Studies on the thermal degradation of various polyurethane systems exist; however, specific investigations into the combustion characteristics and flame retardant performance of polyurethanes formulated with this compound are limited. Therefore, while its nitrogen content suggests a potential contribution to flame retardancy, further dedicated research is required to fully characterize and quantify its effectiveness in flame retardant polymer systems.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Polymer Cross-linking

Molecular dynamics (MD) simulations are a powerful tool for modeling the formation of polymer networks. Fully atomistic MD simulations have been employed to investigate the cross-linking process of epoxy resins cured with diethyltoluenediamine (B1605086) (DETDA). nih.gov These simulations model the system by packing pre-constructed oligomers into a periodic simulation box and then algorithmically forming bonds to simulate the curing reaction. nih.govhereon.de

In a typical simulation, the epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA) or diglycidyl ether of bisphenol F (DGEBF), is mixed with the DETDA curing agent. nih.govresearcher.liferesearchgate.net The cross-linking reaction is then simulated by identifying reactive amine and epoxy groups within a certain cutoff radius and forming a covalent bond between them. nasa.gov This process is repeated iteratively to achieve a desired degree of cross-linking, with studies modeling cure percentages ranging from 38% to over 90%. hereon.deresearcher.lifenasa.gov

The choice of force field, which dictates the interatomic potentials, is critical for the accuracy of the simulation. Studies have compared different force fields, such as COMPASS and cff91, finding that the COMPASS force field yielded more accurate predictions for the density of the cured resin when compared to experimental values. nih.gov The simulations can be run under various ensembles (e.g., NpT ensemble at 1 atm pressure) and at different temperatures to mimic real-world curing conditions. hereon.de These simulations reveal that as the cross-linking reaction proceeds, the mobility of the polymer chains is significantly reduced, which sharply decreases the rate of new link formation in the later stages of curing. hereon.de

Prediction of Mechanical Properties of Cured Resins

A primary application of MD simulations is the prediction of the thermomechanical properties of the final cured resin. Properties such as density, glass transition temperature (Tg), elastic modulus (also known as Young's modulus), shear modulus, and bulk modulus can be calculated from the simulated atomistic models. nih.govnih.gov These predictions are invaluable for understanding how the curing agent's structure affects the material's performance.

Simulations of DGEBA cured with DETDA show a clear correlation between the degree of cross-linking and the mechanical properties. As the cross-linking density increases, the density of the resulting polymer also increases; for instance, at 90% cross-linking, a density of 1.13 g/cm³ was calculated. researcher.life The elastic modulus, a measure of stiffness, also rises with higher cross-linking densities. researcher.life At room temperature (300 K), the predicted elastic modulus for a DGEBA/DETDA system increased from 2.58 GPa at 80% cross-linking to 2.98 GPa at 90% cross-linking. researcher.life These simulated values show strong agreement with experimental data, with the value at 90% cross-linking being just 9% higher than an experimental value of 2.71 GPa. researcher.life

The following table summarizes computationally predicted mechanical properties for epoxy resins cured with DETDA.

| Property | System | Cross-linking Density | Predicted Value | Source |

| Density | DGEBA/DETDA | 90% | 1.13 g/cm³ | researcher.life |

| Elastic Modulus | DGEBA/DETDA | 80% | 2.58 GPa | researcher.life |

| Elastic Modulus | DGEBA/DETDA | 85% | 2.71 GPa (approx.) | researcher.life |

| Elastic Modulus | DGEBA/DETDA | 90% | 2.98 GPa | researcher.life |

| Bulk Modulus | DGEBF/DETDA | >90% | Varies with force field | nih.gov |

| Glass Transition Temp. (Tg) | DGEBF/DETDA | >90% | Within experimental range | nih.gov |

Note: The values presented are derived from molecular dynamics simulations and are subject to the parameters and force fields used in the respective studies.

Simulations also demonstrate that moduli generally decrease with increasing temperature, a behavior consistent with the physical properties of polymers. nasa.gov Comparative studies have shown that while DGEBA/DETDA systems exhibit a higher glass transition temperature than systems cured with other agents like TETA, the mechanical properties may vary depending on the specific resin and hardener combination. nih.gov

Investigation of Reaction Surface and Thermodynamic Favored Intermediates

While MD simulations model the formation of the polymer network, quantum mechanical (QM) methods are often required to investigate the detailed electronic mechanisms of the underlying chemical reactions. Studies of the reaction between epoxy groups and amine hardeners like DETDA have explored the potential energy surface to understand the most likely reaction pathways.

For the reaction between bisphenol F-diglycidyl-ether (BFDGE) and DETDA, computational analysis suggests that a previously proposed zwitterionic intermediate is not thermodynamically favored. acs.org This finding indicates that the reaction mechanism can be strongly influenced by the specific chemical structures of the epoxy and amine monomers. acs.org The reaction is highly exothermic, and the pathway has a large reverse energy barrier, effectively making the cross-linking reaction irreversible. acs.org

The presence of hydroxyl groups, which are formed during the epoxy-amine reaction, can significantly facilitate the curing process by acting as a catalyst for a stepwise reaction pathway. acs.org This autocatalytic effect is a key feature of many epoxy curing systems. Understanding these reaction surfaces and the stability of intermediates is crucial for controlling the cure kinetics and the final network architecture.

Structure-Reactivity Relationship Analysis via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze the relationship between the molecular structure of 2,6-diamino-3,5-diethyltoluene and its chemical reactivity. mdpi.com These methods replace the complex multi-electron wavefunction with the electron density, a function of only three spatial variables, to calculate ground-state properties and predict reactivity. mdpi.com

By calculating reactivity descriptors, chemists can gain insight into the molecule's behavior. For instance, Fukui indices can be calculated to identify the most nucleophilic or electrophilic sites within a molecule. For an aromatic diamine like this compound, these calculations can pinpoint the reactivity of the amine groups and specific carbons on the aromatic ring, predicting their susceptibility to reactions like electrophilic substitution. The positions of the ethyl groups and amino groups on the toluene (B28343) ring dictate the electron distribution and, consequently, the reactivity of the amine hydrogens in the cross-linking reaction with epoxy resins.

The central paradigm is that the molecule's structure determines its electron density, which in turn determines its properties and reactivity. mdpi.com By analyzing these fundamental relationships, researchers can understand why DETDA is an effective curing agent and predict how modifications to its structure would impact its performance in polymer synthesis. acs.org

Analytical Methodologies for Research Contexts

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and the progression of chemical reactions through the interaction of electromagnetic radiation with matter.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique widely used to monitor the progress of chemical reactions by identifying the functional groups present in a sample. nih.gov In the synthesis of 2,6-Diamino-3,5-diethyltoluene, which may involve the reduction of a dinitro precursor (3,5-diethyl-2,6-dinitrotoluene), FT-IR spectroscopy allows researchers to track the reaction in real-time.

The process involves monitoring the disappearance of characteristic vibrational bands of the reactants and the simultaneous appearance of bands corresponding to the products. For instance, the symmetric and asymmetric stretching vibrations of the nitro groups (–NO₂) in the starting material would be prominent in the initial spectra. As the reduction reaction proceeds, the intensity of these peaks would decrease, while new peaks characteristic of the amino groups (–NH₂) of the this compound product would emerge. mdpi.com Specifically, the N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. mdpi.com

By periodically sampling the reaction mixture and acquiring FT-IR spectra, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time.

Table 1: Key FT-IR Vibrational Frequencies for Monitoring Synthesis of this compound Data is illustrative and based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reaction Stage |

|---|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1570 | Reactant |

| Nitro (–NO₂) | Symmetric Stretch | 1335 - 1380 | Reactant |

| Amine (–NH₂) | N-H Stretch | 3300 - 3500 | Product |

| Amine (–NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Product |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structures. rsc.org It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C). For this compound, both ¹H and ¹³C NMR are used to confirm that the synthesis has yielded the correct isomer with the expected arrangement of substituents on the toluene (B28343) ring.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic proton, the protons of the two primary amine groups, the methyl group protons, and the methylene (B1212753) and methyl protons of the two ethyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used for structural assignment. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. libretexts.org This allows for the confirmation of the carbon skeleton of the molecule, including the six distinct carbons of the aromatic ring and the carbons of the methyl and ethyl substituents. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-property relationships and data from similar compounds like 2,6-diaminotoluene. chemicalbook.comchemicalbook.com Solvent: CDCl₃.

| ¹H NMR Spectrum | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Ar–H (aromatic proton) | ~6.5 - 7.0 | Singlet (s) | 1H |

| –NH₂ (amine protons) | ~3.5 - 4.5 | Broad Singlet (br s) | 4H |

| Ar–CH₂CH₃ (methylene) | ~2.4 - 2.7 | Quartet (q) | 4H |

| Ar–CH₃ (methyl on ring) | ~2.1 - 2.3 | Singlet (s) | 3H |

| Ar–CH₂CH₃ (methyl) | ~1.1 - 1.3 | Triplet (t) | 6H |

| ¹³C NMR Spectrum | |||

| Assignment | Predicted δ (ppm) | ||

| Ar–C (quaternary carbons) | ~110 - 150 | ||

| Ar–C (protonated carbon) | ~115 - 130 | ||

| Ar–CH₂CH₃ | ~20 - 25 | ||

| Ar–CH₃ | ~15 - 20 | ||

| Ar–CH₂CH₃ | ~12 - 16 |

Chromatographic Techniques for Purity and Isomer Ratio Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of synthesized this compound and for quantifying the ratio of different isomers in the product mixture.

High-Pressure Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For Diethyltoluenediamine (B1605086) (DETDA), HPLC is crucial for quality control, ensuring the product meets purity specifications and for determining the precise ratio of isomers, such as the 2,6-diamino-3,5-diethyl and 2,4-diamino-3,5-diethyl isomers, which are often co-produced. google.comwikipedia.org

A typical method involves using a normal-phase column with a non-polar mobile phase. nih.gov The separation is based on the differential adsorption of the isomers onto the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic diamines exhibit strong absorbance, such as 250 nm. nih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration. The relationship between the amount injected and the peak height is linear over a specific range, allowing for precise quantification. nih.gov This method is highly sensitive and reproducible, capable of detecting impurities and quantifying isomer ratios with high accuracy. nih.gov

Table 3: Illustrative HPLC Method Parameters for DETDA Isomer Analysis Parameters are based on established methods for similar diaminotoluene compounds. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | High-Pressure Liquid Chromatograph |

| Column | Normal-Phase Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water-Saturated Chloroform (e.g., 8:2 v/v) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV Absorbance at 250 nm |

| Injection Volume | 10 - 20 µL |

| Quantitation Range | 0.025 - 2.0 µg |

Thermal Analysis Techniques for Curing Behavior and Material Stability

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. When this compound is used as a curing agent for thermosetting polymers like epoxy resins, these methods are vital for understanding the curing process and the stability of the final material.

Differential Scanning Calorimetry (DSC) is the most widely used technique to study the cure kinetics of thermosetting systems. researchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature. The curing reaction of an epoxy resin with an amine like this compound is an exothermic process, which appears as a peak in the DSC thermogram. researchgate.net

By analyzing this exotherm, several key kinetic parameters can be determined:

Total Heat of Reaction (ΔH_total): The total area under the exothermic peak is proportional to the total heat evolved during the curing reaction. This value is essential for calculating the degree of cure.

Degree of Cure (α): At any given time or temperature, the degree of cure can be calculated by dividing the heat evolved up to that point (ΔH_T) by the total heat of reaction (α = ΔH_T / ΔH_total).

Activation Energy (E_a): Non-isothermal DSC scans are performed at several different heating rates (e.g., 5, 10, 15, 20 °C/min). nist.gov As the heating rate increases, the cure exotherm shifts to higher temperatures. nist.gov This shift can be used to calculate the activation energy of the curing reaction using methods such as the Kissinger or Ozawa-Flynn-Wall analysis. dntb.gov.ua

This information is critical for designing appropriate cure schedules (time and temperature) for manufacturing processes to ensure the material reaches full cure and achieves its optimal mechanical and thermal properties. nist.gov

Table 4: Example Data from Non-Isothermal DSC Scans for Cure Kinetics Analysis This table presents hypothetical data illustrating the shift in peak temperature with heating rate, as is typical for kinetic studies of epoxy-amine systems.

| Heating Rate (β) (°C/min) | Peak Exotherm Temperature (T_p) (°C) | Total Heat of Reaction (ΔH_total) (J/g) |

|---|---|---|

| 5 | 145.2 | 410.5 |

| 10 | 156.8 | 412.1 |

| 15 | 164.5 | 409.8 |

| 20 | 170.1 | 411.3 |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a crucial analytical technique employed in research to determine the thermal stability and degradation profile of materials. In the context of "this compound," an isomer of diethyltoluene diamine (DETDA), TGA provides valuable insights into its performance as a curing agent and its contribution to the thermal resistance of polymeric systems. Commercial DETDA is typically a mixture of isomers, predominantly 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine.

The methodology of TGA involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere, such as nitrogen or air. The resulting data is plotted as a thermogram, which shows the percentage of weight loss as a function of temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, illustrates the rate of mass loss and helps in identifying the temperatures at which the most significant degradation events occur.

For aromatic diamines like this compound, TGA is instrumental in characterizing the thermal stability of the polymers they are used to cure, such as polyurethanes and epoxy resins. The thermal degradation profile can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. These parameters are critical for understanding the service temperature limits and long-term durability of the final material.

While specific TGA data for the isolated this compound compound is not extensively available in public literature, the analysis of DETDA-cured polymers consistently demonstrates their high thermal stability. The aromatic structure of DETDA contributes significantly to the thermal resistance of the polymer matrix.

Illustrative Thermal Degradation Data

The following table represents typical data that would be obtained from a TGA analysis of a polymer cured with a diethyltoluene diamine isomer mixture. This data is for illustrative purposes to demonstrate the type of information generated and is not specific to a single isomer.

| Thermal Parameter | Temperature (°C) | Weight Loss (%) |

| Onset of Decomposition (Tonset) | 350 | 5 |

| Peak Decomposition Temperature (Tpeak) | 410 | 50 |

| Temperature at 10% Weight Loss | 365 | 10 |

| Temperature at 50% Weight Loss | 410 | 50 |

| Final Decomposition Temperature | 550 | 85 |

| Char Yield at 600°C | - | 15 |

Environmental Transformation and Mechanistic Fate Studies

Investigation of Degradation Pathways in Industrial and Environmental Matrices

The persistence of 2,6-Diamino-3,5-diethyltoluene in the environment is a significant concern due to its limited biodegradability. Studies and safety data sheets consistently indicate that the isomeric mixture DETDA is not readily biodegradable. johnson-fine.com

Biodegradability: Laboratory tests, such as the OECD Test Guideline 301D, have shown that DETDA exhibits less than 1% biodegradation over a 28-day period, classifying it as not readily biodegradable. johnson-fine.commpfs.io This resistance to microbial degradation suggests that the compound can persist in the environment for extended periods. The estimated bioconcentration factor (BCF) of 13.82 L/kg wet wt suggests that DETDA is not expected to be bio-accumulative in organisms. johnson-fine.com

Abiotic Degradation: While microbial degradation is limited, abiotic processes may play a role in the transformation of this compound. One identified pathway is oxidation. Prolonged exposure to air and UV light can lead to the formation of azobenzene (B91143) compounds, which are responsible for the discoloration of the product over time.

In industrial settings, particularly in the context of epoxy resins and polyurethanes where it is used as a curing agent, the thermal degradation of the cured material begins at high temperatures (around 350°C), which is not representative of typical environmental conditions. researchgate.net However, the unreacted compound can be released into the environment through industrial wastewater.

Advanced Oxidation Processes (AOPs) are a key technology for treating industrial wastewater containing recalcitrant organic compounds like aromatic amines. nih.gov While specific studies on the AOPs for this compound are not widely available, processes like ozonation and Fenton oxidation are known to be effective in degrading other aromatic amines. nih.gov These processes rely on the generation of highly reactive hydroxyl radicals that can break down the complex structure of these compounds. nih.gov

The environmental fate of aromatic amines, in general, is influenced by factors such as soil composition, pH, and the presence of other organic matter. They can be removed from the solution phase through irreversible processes like covalent binding with soil organic matter. researchgate.net

Isomer Composition in Commercial DETDA The relative abundance of isomers in commercial DETDA can influence its environmental behavior. The typical composition is presented in the table below.

| Isomer | CAS Number | Concentration Range (%) |

| 3,5-diethyltoluene-2,4-diamine | 2095-02-5 | 75.0 - 81.0 |

| 3,5-diethyltoluene-2,6-diamine | 2095-01-4 | 18.0 - 20.0 |

| Data sourced from johnson-fine.com |

Products of Transformation and Their Chemical Characterization

Detailed studies on the full range of transformation products of this compound under various environmental conditions are limited. However, based on the known reactivity of aromatic amines, several potential transformation products can be inferred.

Identified and Potential Transformation Products: The most frequently mentioned transformation product of DETDA is azobenzene . Its formation is attributed to the oxidation of the arylamine groups, particularly when exposed to UV light and oxygen. This leads to the characteristic darkening of the chemical over time. atamanchemicals.com

Under conditions of thermal degradation, which are more relevant to industrial processes or waste incineration than to the natural environment, the hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx). johnson-fine.com

In the context of advanced oxidation processes, the degradation of aromatic amines typically proceeds through the cleavage of the aromatic ring and the oxidation of the amino and alkyl groups. While specific intermediates for this compound are not documented in the reviewed literature, the ultimate mineralization products would be carbon dioxide, water, and inorganic nitrogen compounds. Ozonation of other pharmaceuticals has been shown to result in a variety of transformation products that may retain some of the parent compound's structural features and potential toxicity. mdpi.com

The table below summarizes the known and potential degradation products and the conditions under which they are formed.

| Degradation Process | Potential Transformation Products | Conditions |

| Oxidation (Environmental) | Azobenzene derivatives | Exposure to UV light and oxygen |

| Thermal Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | High temperatures (e.g., incineration) johnson-fine.com |

| Advanced Oxidation Processes | Hydroxylated intermediates, ring-cleavage products, ultimately CO2, H2O, and inorganic nitrogen | Treatment of industrial wastewater with O3, H2O2/UV, Fenton's reagent nih.gov |

| Microbial Metabolism | Not readily biodegradable, specific metabolites not identified | Environmental matrices (soil, water) johnson-fine.com |

Further research is needed to fully characterize the range of transformation products of this compound in different environmental compartments and to assess their potential toxicity and persistence.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Current synthesis of DETDA often involves the ethylation of toluenediamine. A significant area of future research is the development of more selective and sustainable synthetic pathways. One promising approach involves the zeolite-catalyzed ethylation of 2,4-toluenediamine using environmentally friendly alkylating agents like ethene and ethanol (B145695). acs.org Research has shown that different zeolite types and reaction conditions can be optimized to favor the formation of DETDA over other isomers and byproducts. acs.org

Another avenue of exploration is the use of halogenated intermediates. For instance, 3,5-dibromo-2,6-difluorotoluene (B1409908) can undergo nucleophilic substitution with ethylamine. Optimizing parameters such as catalyst selection (e.g., transition metals like Pd/C), solvent systems (e.g., polar aprotic solvents like DMF), and temperature can lead to higher yields and purity while minimizing the formation of undesirable isomers.

| Synthesis Method | Key Parameters | Potential Advantages |

| Zeolite-Catalyzed Ethylation | Zeolite type, temperature, pressure, alkylating agent | Environmentally friendly reagents, potential for high selectivity |

| Halogenation-Alkylation | Catalyst, solvent, temperature, pH control | High yields and purity |

Exploration of Advanced Catalyst Systems for Ethylation Reactions

The efficiency of DETDA synthesis is heavily reliant on the catalyst system employed. Future research will focus on developing advanced catalysts that offer higher activity, selectivity, and easier separation from the reaction mixture. For the related synthesis of 2,4-toluenediamine (TDA) via hydrogenation of 2,4-dinitrotoluene (B133949) (DNT), precious-metal-decorated nanowires, such as palladium and platinum on chromium(IV) oxide, have shown high efficiency. researchgate.netmdpi.com These magnetic catalysts can be easily separated from the reaction products, offering a significant advantage in industrial processes. mdpi.com

The development of heterogeneous catalysts, which are typically solid materials, is a key trend. iuk-business-connect.org.uk These catalysts are favored for their robustness and ease of use in continuous processes. iuk-business-connect.org.uk Innovations in catalyst design, including more complex structures and the use of a wider range of base and precious metals, are expected to improve performance and reduce the environmental impact of production. iuk-business-connect.org.uk

Rational Design of Polymer Formulations for Tailored Material Properties